molecular formula C2H8ClNS B000957 Cysteamine hydrochloride CAS No. 156-57-0

Cysteamine hydrochloride

Cat. No. B000957
CAS RN: 156-57-0
M. Wt: 113.61 g/mol
InChI Key: OGMADIBCHLQMIP-UHFFFAOYSA-N
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Description

Cysteamine hydrochloride is used to prevent damage caused by the buildup of cystine crystals in organs such as the kidneys (nephropathic cystinosis). Cystinosis is a hereditary disorder that causes an accumulation of the amino acid cystine within cells, forming crystals that can build up and damage the kidneys .


Synthesis Analysis

Cysteamine hydrochloride has been synthesized using cysteamine hydrochloride as a stabilizing agent by wet chemical reactions . Another method involves using alkaline hydrolysis, specifically synthesizing cysteamine hydrochloride in alkali surroundings .


Molecular Structure Analysis

The molecular formula of Cysteamine hydrochloride is CHClNS. It has an average mass of 113.610 Da and a monoisotopic mass of 113.006599 Da .


Chemical Reactions Analysis

Cysteamine acts as a cystine-depleting agent by converting cystine to cysteine and cysteine-cysteamine mixed disulfides .


Physical And Chemical Properties Analysis

Cysteamine hydrochloride has a high aqueous solubility (23.5 g/L), a pKa1(SH) of 8.19, and a pKa2(NH2) of 10.75. It has a melting point of 67.3°C .

Scientific Research Applications

Stabilization and Quantification

Cysteamine, derived from coenzyme A degradation in mammalian cells, presents several biological applications. However, its efficacy is limited by its bitter taste, sickening odor, chemical instability, hygroscopicity, and poor pharmacokinetic profile . The use of encapsulation systems is a good methodology to overcome these undesirable properties and improve the pharmacokinetic behavior of cysteamine .

Encapsulation Systems

The conjugation of cysteamine to the surface of nanoparticles is generally proposed to improve the intra-oral delivery of cyclodextrin-drug inclusion complexes, as well as to enhance the colorimetric detection of compounds by a gold nanoparticle aggregation method .

Detection and Quantification

The detection and quantification of cysteamine is a challenging mission due to the lack of a chromophore in its structure and its susceptibility to oxidation before or during the analysis. Derivatization agents are therefore applied for the quantification of this molecule .

Skin Application

Cysteamine has various biological applications, one of which focuses on its application on the skin .

Ophthalmic Application

Cysteamine eye drops in hyaluronic acid have been developed and packaged in innovative single-dose systems. This formulation has shown long-term stability at -20 °C considering the content of cysteamine, pH, osmolality, viscosity, and microbiological analysis .

Antiviral Activity

Cysteamine exhibits broad antiviral activity against variants of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the agent that causes coronavirus disease 2019 (COVID-19) .

Safety And Hazards

Cysteamine hydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Cysteamine hydrochloride has several potential future applications. It has been used in the treatment of cystinosis and more recently has been evaluated for the treatment of neurodegenerative disorders . On August 25th, 2020, the first ophthalmic solution for cystinosis requiring only 4 daily treatments was granted FDA approval .

properties

IUPAC Name

2-aminoethanethiol;hydrochloride
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InChI

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H
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InChI Key

OGMADIBCHLQMIP-UHFFFAOYSA-N
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Canonical SMILES

C(CS)N.Cl
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Molecular Formula

C2H8ClNS
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Related CAS

60-23-1 (Parent)
Record name Cysteamine hydrochloride [USAN]
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Record name 2-Mercaptoethylamine hydrochloride
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DSSTOX Substance ID

DTXSID8045779
Record name Cysteamine hydrochloride
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Molecular Weight

113.61 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Cysteamine hydrochloride
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Solubility

>17 [ug/mL] (The mean of the results at pH 7.4)
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Product Name

Cysteamine hydrochloride

CAS RN

156-57-0, 16904-32-8
Record name Cysteamine hydrochloride
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Record name Ethanethiol, 2-amino-, dihydrochloride
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Record name Cysteamine hydrochloride [USAN]
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Record name Cysteamine hydrochloride
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Record name Mercaptamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of cysteamine hydrochloride (CSH)?

A1: CSH is a potent inhibitor of somatostatin, a hormone that inhibits the secretion of growth hormone (GH). CSH exerts its effects by directly or indirectly suppressing somatostatin release from the hypothalamus, thereby increasing GH secretion from the pituitary gland. [, ]

Q2: How does CSH affect growth performance in animals?

A2: By inhibiting somatostatin, CSH elevates GH levels, leading to improved growth performance in various animal species. Studies in pigs, chickens, and fish have demonstrated that CSH supplementation can increase body weight gain, improve feed conversion ratio, and reduce back fat deposition. [, , , , ]

Q3: Beyond growth hormone, does CSH influence other physiological processes?

A3: Yes, CSH has been shown to impact various physiological processes, including antioxidant defense, immune function, and nutrient digestibility. Research suggests that CSH can enhance antioxidant enzyme activity, modulate immune responses, and influence the digestibility of certain nutrients in animals. [, , , , ]

Q4: What is the molecular formula and weight of cysteamine hydrochloride?

A4: The molecular formula of cysteamine hydrochloride is C2H7NS • HCl, and its molecular weight is 113.61 g/mol.

Q5: Are there any spectroscopic data available to characterize cysteamine hydrochloride?

A5: Yes, studies have employed various spectroscopic techniques to characterize CSH. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy have been used to confirm the structure and purity of synthesized CSH. [, , ]

Q6: Is cysteamine hydrochloride susceptible to degradation, and if so, under what conditions?

A6: Yes, CSH is known to be hygroscopic and prone to oxidation, especially in solution and at elevated temperatures. This instability can lead to reduced efficacy and challenges in formulation development. [, , , ]

Q7: What strategies have been explored to enhance the stability of cysteamine hydrochloride in formulations?

A7: Researchers have investigated various approaches to improve the stability of CSH in formulations, including microencapsulation, coating with protective materials, and complexation with other molecules. These techniques aim to protect CSH from environmental factors that contribute to degradation. [, , , ]

Q8: Has cysteamine hydrochloride demonstrated any catalytic properties in chemical reactions?

A8: While not widely recognized for its catalytic activity, CSH has been employed as a ligand in the synthesis of metal-based catalysts. For instance, CSH has been used to modify iron oxide magnetic nanoparticles, resulting in a catalyst effective for Knoevenagel condensation reactions. []

Q9: Have computational chemistry methods been applied to study cysteamine hydrochloride?

A9: Yes, computational chemistry tools have been used to investigate the structural characteristics, interactions, and potential applications of CSH. These studies might involve molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) analyses. []

Q10: How does the stability of cysteamine hydrochloride vary under different storage conditions?

A11: The stability of CSH is influenced by factors such as temperature, humidity, and exposure to light and air. Studies have shown that CSH degrades more rapidly at higher temperatures and under humid conditions. [, , , ]

Q11: What formulation strategies have been explored to enhance the bioavailability of cysteamine hydrochloride?

A12: Researchers have investigated various approaches to improve CSH bioavailability, including controlled-release formulations, microencapsulation, and the use of permeation enhancers. These strategies aim to optimize drug release, absorption, and distribution within the body. [, , ]

Q12: Are there specific safety considerations and regulations regarding the handling and use of cysteamine hydrochloride?

A12: Yes, as with any chemical substance, appropriate safety precautions should be taken when handling CSH. It is essential to consult and adhere to relevant safety data sheets and regulatory guidelines for safe use, storage, and disposal.

Q13: What is the pharmacokinetic profile of cysteamine hydrochloride?

A14: Studies have investigated the pharmacokinetics of CSH in various species, including humans. Following oral administration, CSH is rapidly absorbed, reaching peak plasma concentrations within a few hours. It undergoes extensive metabolism, primarily in the liver, and is excreted mainly in the urine. []

Q14: How does the route of administration affect the pharmacokinetics and pharmacodynamics of cysteamine hydrochloride?

A15: The route of administration can significantly influence the absorption, distribution, metabolism, and excretion of CSH. Oral administration results in first-pass metabolism in the liver, while intravenous administration bypasses this process, potentially leading to higher systemic exposure. []

Q15: Has cysteamine hydrochloride demonstrated efficacy in treating specific diseases or conditions?

A16: CSH is clinically approved for treating nephropathic cystinosis, a rare genetic disorder. In this context, CSH helps to reduce cystine accumulation in cells, slowing disease progression. [, ]

Q16: Are there known mechanisms of resistance to cysteamine hydrochloride?

A16: While resistance mechanisms specific to CSH have not been extensively reported, it's plausible that cellular alterations affecting drug uptake, metabolism, or target interactions could potentially contribute to reduced efficacy.

Q17: What are the potential toxicological effects of cysteamine hydrochloride?

A18: As with any medication, CSH can cause side effects. Common adverse effects reported include nausea, vomiting, and gastrointestinal discomfort. At higher doses, CSH may cause more serious side effects, such as liver damage. []

Q18: Have specific drug delivery strategies been developed to target cysteamine hydrochloride to specific tissues or cells?

A19: Researchers have explored various approaches to enhance CSH delivery to specific targets. These include microencapsulation, nanoparticle-based delivery systems, and prodrug strategies. These methods aim to improve drug efficacy and minimize off-target effects. [, ]

Q19: What analytical techniques are commonly used to quantify cysteamine hydrochloride in biological samples?

A20: Several analytical methods have been developed for CSH quantification, including high-performance liquid chromatography (HPLC) coupled with various detectors such as UV-Vis or mass spectrometry. These techniques provide sensitive and specific measurement of CSH concentrations. [, ]

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